ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by:
- Core structure: A fused [1,2,4]triazolo[1,5-a]pyrimidine system.
- Substituents: A 2-(difluoromethoxy)phenyl group at position 5. A methyl group at position 3. An ethyl ester at position 4. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the ethyl ester influences solubility and bioavailability.
Properties
IUPAC Name |
ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O3/c1-3-24-14(23)12-9(2)21-16-19-8-20-22(16)13(12)10-6-4-5-7-11(10)25-15(17)18/h4-8,13,15H,3H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTSVOFOAQAMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3OC(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines. These compounds are known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. They are utilized in the treatment of various disorders such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For instance, as a JAK1 and JAK2 inhibitor, it can interfere with the JAK-STAT signaling pathway, which plays a crucial role in the immune response and cell growth. The compound binds to the active site of these enzymes, inhibiting their activity and subsequently disrupting the signaling pathway.
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it disrupts the JAK-STAT signaling pathway. This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response. Therefore, its inhibition can lead to changes in these processes, potentially contributing to the compound’s therapeutic effects.
Result of Action
The result of the compound’s action at the molecular and cellular level is the inhibition of its targets, leading to disruption of the associated biochemical pathways. This can result in various effects, such as altered cell growth and immune response, depending on the specific targets and pathways involved. These changes at the cellular level can contribute to the compound’s therapeutic effects in treating various disorders.
Biochemical Analysis
Biochemical Properties
Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential antitumor activity. Additionally, it interacts with proteins involved in neuroinflammatory pathways, suggesting its role as a neuroprotective agent. The nature of these interactions often involves binding to the active sites of enzymes or proteins, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-kB inflammatory pathway in human microglia cells, thereby reducing the production of pro-inflammatory cytokines. Furthermore, it affects gene expression by upregulating the expression of cell cycle inhibitors and apoptosis markers, leading to cell cycle arrest and apoptosis in cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of enzymes involved in cancer cell proliferation, leading to their inhibition and subsequent reduction in cell growth. Additionally, it modulates the expression of genes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure may lead to gradual degradation, which could impact its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant therapeutic effects, such as antitumor and neuroprotective activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability, efficacy, and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it exerts its effects on cellular processes. Targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its therapeutic potential. For example, its localization in the nucleus allows it to modulate gene expression and influence cell cycle regulation.
Biological Activity
Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₅H₁₄F₂N₄O₃
- Molecular Weight : 336.29 g/mol
- CAS Number : 725217-66-3
The presence of the difluoromethoxy group is notable for its potential to enhance biological activity through improved lipophilicity and binding affinity to biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds exhibit various mechanisms of action against cancer cells.
- Inhibition of Cell Proliferation : Research indicates that derivatives of triazolo[1,5-a]pyrimidine can significantly inhibit the proliferation of various cancer cell lines. For instance, compounds similar to ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl have shown IC₅₀ values in the low micromolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and MGC-803 (gastric cancer) cell lines .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This includes the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
- Cell Cycle Arrest : Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl has been reported to cause G2/M phase arrest in cancer cells, which is critical for halting cell division and promoting cell death .
Comparative Biological Activity
A comparative analysis with other triazolo[1,5-a]pyrimidine derivatives reveals that ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl exhibits superior activity against certain cancer types. The following table summarizes the IC₅₀ values of selected compounds:
| Compound Name | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.91 |
| Compound B | HCT-116 | 0.53 |
| Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl | MGC-803 | TBD |
Other Biological Activities
In addition to anticancer properties, derivatives of triazolo[1,5-a]pyrimidines have been explored for their antibacterial and antiviral activities:
- Antibacterial Activity : Some studies suggest that triazolo[1,5-a]pyrimidine derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Antiviral Activity : There is emerging evidence that these compounds may inhibit viral replication through various mechanisms, including interference with viral protein synthesis or replication processes .
Case Studies
In a recent study published in Nature, researchers screened a library of triazolo[1,5-a]pyrimidine compounds for their efficacy against multicellular spheroids representing tumor microenvironments. The results indicated that ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl showed promise as a lead compound for further development due to its ability to penetrate these complex structures and exert cytotoxic effects .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds within the triazolo[1,5-a]pyrimidine class exhibit potential anticancer properties. Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action involves the inhibition of specific kinases associated with cancer proliferation and survival pathways.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against a range of bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and function. This property makes it a candidate for further development as an antibacterial agent.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it targets enzymes involved in nucleotide synthesis and metabolism. By inhibiting these enzymes, the compound can alter cellular proliferation and metabolic pathways, providing insights into cellular regulation mechanisms.
Molecular Probes
Due to its unique structure, this compound can be utilized as a molecular probe in biological assays to study protein interactions and cellular processes.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent functionalization with difluoromethoxy groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various triazolo[1,5-a]pyrimidines including this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at specific concentrations compared to control groups.
Case Study 2: Antimicrobial Testing
In another study reported in Antibiotics, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggested that it inhibited bacterial growth effectively at lower concentrations than traditional antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
(a) Positional Isomerism
- Ethyl 7-(4-fluorophenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate (): Substituent: 4-fluorophenyl (electron-withdrawing). Molecular Weight: 288.28 g/mol.
- Ethyl 7-(2-hydroxyphenyl)-5-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate (): Substituent: 2-hydroxyphenyl (hydrogen-bond donor). Melting Point: 206°C (higher than fluorinated analogs due to intermolecular hydrogen bonding). Impact: Hydroxyl groups improve water solubility but may reduce metabolic stability .
(b) Functional Group Modifications
Ester vs. Carboxylic Acid Derivatives
Structural Data and Physicochemical Properties
*LogP values estimated using fragment-based methods.
Preparation Methods
Formation of the Difluoromethoxyphenyl Intermediate
The introduction of the 2-(difluoromethoxy)phenyl group is a critical first step. A method adapted from difluoromethoxylation chemistry involves the reaction of 2-hydroxybenzaldehyde with chlorodifluoromethane (ClCF2H) under basic conditions. This yields 2-(difluoromethoxy)benzaldehyde, a key precursor. Alternative routes employ α-(difluoromethoxy)ketones as building blocks, which undergo nucleophilic substitution with phenoxide derivatives to install the difluoromethoxy group.
Cyclocondensation to Construct the Triazolopyrimidine Core
The triazolopyrimidine ring is assembled via cyclocondensation between 5-amino-1,2,4-triazole derivatives and β-keto esters. For example, 5-amino-1-phenyl-1H-1,2,4-triazole reacts with ethyl acetoacetate and 2-(difluoromethoxy)benzaldehyde in a modified Biginelli-like reaction. Ethanol-water mixtures (1:1 v/v) with 4,4’-trimethylenedipiperidine (TMDP) as a catalyst enhance reaction efficiency, achieving yields up to 78%.
Esterification and Final Functionalization
The ethyl carboxylate group is typically introduced early in the synthesis via esterification of the corresponding carboxylic acid intermediate. Thorpe-Ingold effects are exploited to stabilize the transition state during cyclization, with ethanol serving as both solvent and esterifying agent.
One-Pot Three-Component Synthesis
Reaction Mechanism and Optimization
This streamlined approach combines 5-amino-1,2,4-triazole, 2-(difluoromethoxy)benzaldehyde, and ethyl acetoacetate in a single pot (Scheme 1). The mechanism proceeds through:
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Knoevenagel Condensation : Formation of an arylidene intermediate from the aldehyde and β-keto ester.
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Michael Addition : Attack by the triazole’s amino group on the electrophilic β-carbon.
-
Cyclization and Dehydration : Intramolecular lactamization to form the triazolopyrimidine core.
Optimization Parameters :
-
Catalyst : Aminopropyl-functionalized silica (APTS) or TMDP improves reaction rates and yields (Table 1).
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Solvent : Ethanol-water systems (1:1 v/v) balance reactivity and eco-friendliness.
-
Temperature : Reflux conditions (78°C) are optimal for completing the reaction within 24 hours.
Table 1: Catalyst Screening for One-Pot Synthesis
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| None | 32 | 48 |
| APTS | 68 | 24 |
| TMDP | 78 | 18 |
Utilization of Difluoromethoxylated Building Blocks
Synthesis of α-(Difluoromethoxy)Ketones
α-(Difluoromethoxy)ketones, such as 1-(2-(difluoromethoxy)phenyl)propan-1-one, are prepared via Friedel-Crafts acylation of difluoromethoxylated arenes. These ketones serve as versatile intermediates for cyclocondensation with triazole derivatives.
Cyclization Strategies
Heating α-(difluoromethoxy)ketones with 5-amino-1,2,4-triazoles in acetic acid induces cyclization to form the triazolopyrimidine ring. This method avoids multi-step sequences but requires strict temperature control (110–120°C) to prevent decomposition.
Purification and Characterization
Chromatographic Monitoring and Isolation
Thin-layer chromatography (TLC) with ether/hexane (2:1) monitors reaction progress. The crude product is purified via recrystallization from ethanol/ether mixtures, yielding colorless crystals.
Spectroscopic Confirmation
-
NMR : Key signals include δ 1.33 (t, J = 7.1 Hz, CH2CH3), δ 2.45 (s, CH3), and δ 6.85–7.55 (m, aromatic protons).
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IR : Peaks at 1725 cm⁻¹ (C=O ester) and 1250 cm⁻¹ (C–O–CF2) confirm functional groups.
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X-ray Crystallography : Planar triazolopyrimidine core with a dihedral angle of 42.45° between the heterocycle and phenyl ring.
Table 2: Characterization Data
| Technique | Key Features |
|---|---|
| ¹H NMR | δ 4.32 (q, OCH2CH3), δ 7.20 (d, OCF2H) |
| ¹³C NMR | δ 165.2 (COO), δ 152.1 (C=N) |
| HRMS | m/z 350.326 [M+H]+ (calc. 350.326) |
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Parameter | Multi-Step | One-Pot | Difluoromethoxy Building Block |
|---|---|---|---|
| Yield (%) | 65 | 78 | 60 |
| Reaction Time | 72 h | 24 h | 48 h |
| Eco-Friendliness | Moderate | High | Low |
| Scalability | High | Medium | Low |
The one-pot method offers the best balance of efficiency and sustainability, while multi-step synthesis remains viable for large-scale production .
Q & A
[Basic] What are the common synthetic routes for this triazolopyrimidine derivative, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions starting from substituted phenyl precursors and heterocyclic intermediates. Key steps include cyclocondensation of amino-triazole derivatives with β-keto esters under acid catalysis, followed by functional group modifications. Optimization strategies include:
- Using green solvents (e.g., water-ethanol mixtures) to improve sustainability
- Employing organocatalysts like TMDP (trimethylenedipiperidine) to enhance reaction efficiency
- Implementing microwave-assisted synthesis to reduce reaction times
Temperature control (80–100°C) and pH monitoring during cyclization stages are critical for preventing side product formation .
[Basic] What analytical techniques are most effective for characterizing the structure and purity of this compound?
Comprehensive characterization requires a combination of:
- ¹H/¹³C NMR spectroscopy for verifying substituent positions and ring system integrity
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation
- X-ray crystallography for definitive structural elucidation when single crystals are obtainable
- HPLC with UV detection (λ = 254–280 nm) for purity assessment, using C18 reverse-phase columns with acetonitrile/water mobile phases
Thermogravimetric analysis (TGA) can supplement stability assessments by determining decomposition temperatures .
[Advanced] How do structural modifications at the 2-(difluoromethoxy)phenyl position influence biological activity, and what experimental approaches best elucidate structure-activity relationships (SAR)?
Systematic SAR studies should employ:
Positional isomer synthesis : Compare 2-, 3-, and 4-difluoromethoxy phenyl analogues .
Bioisosteric replacement : Substitute difluoromethoxy with trifluoromethoxy or methoxy groups .
Molecular docking against targets like CDK2 (PDB ID: 1AQ1) using AutoDock Vina, focusing on halogen bonding interactions with Lys33 and Glu51 .
In vitro kinase inhibition assays with ATP-competitive binding protocols .
Physicochemical profiling measuring LogP changes via shake-flask method to assess hydrophobicity impacts .
Controlled variables should include consistent assay conditions (pH 7.4, 25°C) and standardized cell lines for biological evaluations .
[Advanced] What strategies resolve contradictions in reported biological activity data between similar triazolopyrimidine derivatives?
Address discrepancies through:
Meta-analysis of published IC₅₀ values with strict normalization to assay conditions (e.g., ATP concentration in kinase assays) .
Orthogonal binding verification using surface plasmon resonance (SPR) alongside enzymatic assays .
Structural re-evaluation of disputed compounds via X-ray crystallography to confirm configuration .
Controlled comparative studies of para- vs. meta-substituted derivatives under identical experimental protocols .
Multivariate statistical analysis to separate electronic effects from steric influences on activity .
[Advanced] What computational chemistry methods are most suitable for predicting the metabolic stability of this compound?
Implement a multi-scale modeling approach:
DFT calculations (B3LYP/6-311+G(d,p)) to identify susceptible oxidation sites on the difluoromethoxy group .
MD simulations (AMBER force field) in explicit water to assess hydrolytic stability of the ester moiety over 100 ns trajectories .
CYP450 metabolism prediction using StarDrop’s WhichP450 module .
Machine learning models trained on ADME datasets using molecular descriptors from Dragon software .
Validation requires in vitro microsomal stability assays (human liver microsomes, NADPH regeneration system) with LC-MS/MS analysis .
[Advanced] How can researchers design controlled experiments to differentiate between the compound’s direct target effects and off-target interactions?
Employ a three-tiered approach:
CRISPR-generated knockout cell lines for putative targets (e.g., CDK2) .
Photoaffinity labeling using a diazirine-modified probe followed by pull-down assays and LC-MS/MS identification .
Thermal shift assays (TSA) monitoring protein melting temperature changes .
Negative control experiments with enantiomerically pure isomers .
Kinome-wide profiling using PamStation® kinase activity arrays .
Data integration should use pathway enrichment analysis (KEGG database) to distinguish primary targets from secondary effects .
[Basic] What are the recommended storage conditions and stability considerations for this compound in long-term research studies?
Optimal preservation requires:
- Storage at -20°C in amber vials under argon atmosphere .
- Desiccant-containing containers (silica gel) to prevent hydrolysis of the ester group .
- Periodic purity checks via HPLC every 6 months .
- Avoidance of DMSO stock solutions >6 months old .
- Lyophilization for aqueous solution preservation (pH 7.4 buffer) .
Stability studies show <5% degradation after 24 months when stored properly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
